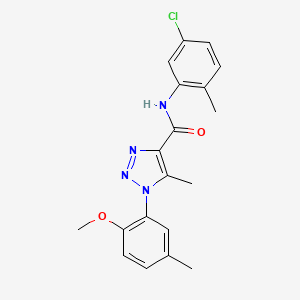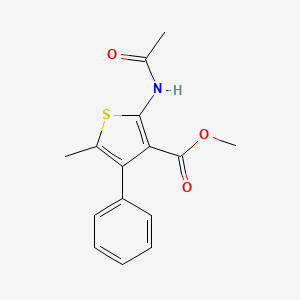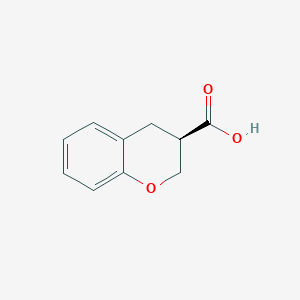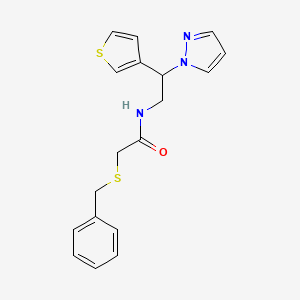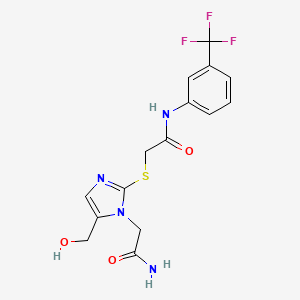![molecular formula C22H27N5O2S B2646738 3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 895003-41-5](/img/structure/B2646738.png)
3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The [1,2,4]triazolo[4,3-a]pyrimidine scaffold is a chemotype that has been underexploited among heme binding moieties . Compounds with this scaffold have been synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrimidines often involves aromatic nucleophilic substitution . For example, one method involves the reaction of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrimidines are diverse. For instance, they can be synthesized via the reaction of the readily accessible 1,5-dihydro-5-oxo-1.7-diphenyl-1,2.4-triazolo[4,3-a]pyrimidine-3-carbohydrazide (2) with the appropriate reagents .
Scientific Research Applications
- Research suggests that derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit promising anticancer effects. These compounds may interfere with cancer cell growth, proliferation, and metastasis. Further investigations are needed to explore their specific mechanisms of action and potential as targeted therapies against various cancer types .
- The compound’s derivatives have demonstrated antimicrobial properties. They may inhibit the growth of bacteria, fungi, and other pathogens. Researchers are exploring their use as potential antibiotics or antifungal agents .
- Some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives exhibit analgesic (pain-relieving) and anti-inflammatory activities. These properties could be valuable in managing pain and inflammation associated with various conditions .
- Certain derivatives may act as antioxidants, protecting cells from oxidative stress and damage. Antioxidants play a crucial role in maintaining overall health and preventing diseases related to oxidative imbalance .
- Investigations have shown that these compounds possess antiviral activity. They might inhibit viral replication or entry into host cells, making them potential candidates for antiviral drug development .
- The compound’s derivatives exhibit inhibition of enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These enzymes play essential roles in various physiological processes, and their modulation could have therapeutic implications .
- Some derivatives may inhibit lipase enzymes, which are involved in lipid metabolism. Modulating lipase activity could be relevant for managing obesity and related metabolic disorders .
- Aromatase inhibitors are used in breast cancer treatment. Certain 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives may exhibit aromatase inhibition, potentially impacting hormone-related cancers .
Anticancer Properties
Antimicrobial Activity
Analgesic and Anti-Inflammatory Effects
Antioxidant Potential
Antiviral Properties
Enzyme Inhibition
Anti-Lipase Activity
Aromatase Inhibitors
Mechanism of Action
While the specific mechanism of action for your compound is not available, compounds with the [1,2,4]triazolo[4,3-a]pyrimidine scaffold have been found to exhibit various biological activities. For example, some compounds have been found to inhibit the PD-1/PD-L1 interaction, which is an emerging immunotherapeutic approach . Other compounds have shown antiviral activity .
Future Directions
The [1,2,4]triazolo[4,3-a]pyrimidine scaffold is an emerging privileged scaffold in medicinal chemistry, with potential applications as antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents . Future research could focus on the design and synthesis of novel potential drug candidates with this scaffold, aiming for better efficacy and selectivity .
properties
IUPAC Name |
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-2-6-18-14-19(28)23-21-24-25-22(27(18)21)30-15-20(29)26-11-9-17(10-12-26)13-16-7-4-3-5-8-16/h3-5,7-8,14,17H,2,6,9-13,15H2,1H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXZEILBWMDMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


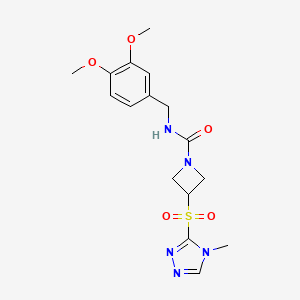
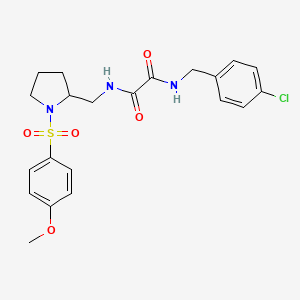

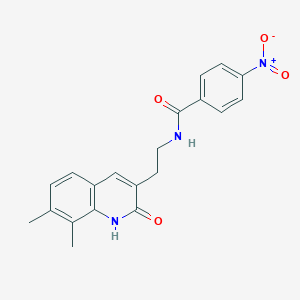
![[1-(2-Chloropyridin-4-yl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2646662.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2646663.png)
![7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2646668.png)
